molecular formula C7H12O3 B8794569 Methyl 2-(allyloxy)propanoate

Methyl 2-(allyloxy)propanoate

Cat. No.: B8794569
M. Wt: 144.17 g/mol
InChI Key: AVOXJNBYHWDVIG-UHFFFAOYSA-N
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Description

Methyl 2-(allyloxy)propanoate is an ester derivative featuring an allyl ether substituent at the 2-position of the propanoate backbone. Its structure combines a methyl ester group with an allyloxy (-O-CH₂CH=CH₂) moiety, which imparts unique reactivity and physical properties. The allyl group is known for participating in radical polymerizations, Diels-Alder reactions, and nucleophilic substitutions, making this compound valuable in organic synthesis and polymer chemistry .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-prop-2-enoxypropanoate

InChI

InChI=1S/C7H12O3/c1-4-5-10-6(2)7(8)9-3/h4,6H,1,5H2,2-3H3

InChI Key

AVOXJNBYHWDVIG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OCC=C

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

The allyloxy group undergoes oxidation to form ketones or epoxides, depending on reagents:

  • Potassium permanganate : Oxidizes terminal alkynes to carboxylic acids, though analogous reactivity for allyloxy groups may yield ketones.

  • Manganese-based catalysts : Mn(IV) complexes with ligands like 1,4,7-triazacyclononane enable selective oxidation of alkenes to epoxides or ketones .

ReagentReaction TypeProduct
KMnO₄ (acidic)OxidationKetone/Carboxylic Acid
Mn(IV)-ligand complexEpoxidationEpoxide

Epoxidation

Epoxidation of the allyloxy group can be achieved using peracids (e.g., mCPBA), creating a strained epoxide ring. This reaction is critical for subsequent ring-opening transformations.

Cycloaddition Reactions

The allyloxy group can participate in Diels-Alder reactions as a dienophile, forming six-membered cyclic adducts. For example, intramolecular Diels-Alder reactions of allyloxy-substituted compounds yield tricyclic structures under mild conditions (e.g., 25°C) .

Hydrolysis and Transesterification

  • Ester hydrolysis : Converts the methyl ester to the carboxylic acid under basic or acidic conditions .

  • Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., p-TsOH) yields alternative esters .

Biological and Pharmacological Relevance

While direct data on methyl 2-(allyloxy)propanoate is scarce, structurally similar compounds (e.g., amino/allyloxy-substituted esters) exhibit:

  • Antimicrobial activity : Altered membrane permeability via alkene interactions.

  • Anticancer potential : Inhibition of enzyme targets (e.g., histone deacetylases) .

Structural Comparisons

CompoundKey FeaturesReactivity Differences
This compoundTerminal allyloxy groupProne to oxidation/epoxidation
Methyl 2-(prop-2-en-1-yloxy)propanoateInternal alkeneHigher stability vs. terminal
Methyl 3-(allyloxy)propanoateAllyloxy at β-positionSteric hindrance reduces reactivity

Experimental and Analytical Considerations

  • Purification : Column chromatography (e.g., silica gel with pentane/EtOAc) .

  • Characterization : NMR (¹H, ¹³C) and HRMS for structural confirmation .

  • Stability : Allyloxy groups may decompose under harsh conditions (e.g., strong acids/bases) .

Comparison with Similar Compounds

Key Features :

  • Substituent : A p-toluenesulfonyl (tosyl) group replaces the allyloxy moiety.
  • Reactivity : The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitutions (e.g., in chiral pesticide synthesis) .
  • Applications: Used in organometallic chemistry and as a chiral precursor, with bond lengths and angles consistent with stable sulfonate esters .

Comparison: Unlike Methyl 2-(allyloxy)propanoate, the tosyl derivative’s stability and leaving-group ability make it more suited for stereospecific syntheses rather than polymerization.

2-(4-Chloro-2-Methylphenoxy)propionic Acid

Key Features :

  • Substituent: A chlorinated phenoxy group replaces the allyloxy ester.
  • Toxicity : Classified as highly toxic, requiring stringent workplace controls (e.g., enclosed processes, ventilation) .
  • Applications: Likely used as a herbicide or bioactive agent due to structural similarity to phenoxyacetic acid herbicides .

Comparison: The chlorine and methyl groups enhance toxicity compared to this compound, limiting its industrial use without specialized handling.

Methyl 2-(Methylamino)-3-(Isopropoxy)propanoate Hydrochloride

Key Features :

  • Substituents: Contains a methylamino group and isopropoxy side chain, with a hydrochloride salt.
  • Solubility: The amino group and ionic nature enhance water solubility, unlike neutral esters .
  • Applications: Potential pharmaceutical use due to amine functionality (e.g., prodrugs or intermediates).

Comparison: The amino group introduces basicity and salt formation, diverging from the allyloxy ester’s non-ionic reactivity.

Ethyl 2-[(Benzyloxy)methoxy]propanoate

Key Features :

  • Substituent : Benzyloxy-methoxy group and ethyl ester.
  • Applications : Used in fine chemical synthesis where protective groups are required .

Comparison: The ethyl ester and bulky benzyl group reduce volatility and alter solubility compared to this compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Key Substituent Toxicity Key Applications
This compound C₇H₁₂O₃ Allyloxy Moderate* Polymer chemistry, organic synthesis
Methyl 2-(p-Tolylsulfonyloxy)propanoate C₁₁H₁₄O₅S Tosyloxy Low Chiral synthesis, organometallics
2-(4-Chloro-2-Methylphenoxy)propionic Acid C₁₀H₁₁ClO₃ Chlorophenoxy High Herbicides, bioactive agents
Methyl 2-(Methylamino)-3-(isopropoxy)propanoate HCl C₈H₁₈ClNO₃ Methylamino, isopropoxy Moderate Pharmaceuticals, salts
Ethyl 2-[(Benzyloxy)methoxy]propanoate C₁₃H₁₈O₄ Benzyloxy-methoxy Low Protective group chemistry

*Hypothesized based on structural analogs.

Research Findings and Implications

  • Reactivity : Allyloxy groups enable radical reactions and cycloadditions, whereas tosyloxy groups favor substitutions .
  • Toxicity: Chlorinated phenoxy compounds require rigorous safety protocols, unlike allyl or benzyl derivatives .
  • Solubility: Amino-functionalized derivatives exhibit enhanced aqueous solubility compared to esters .
  • Industrial Relevance : Ethyl and benzyl groups improve stability for storage and handling .

These distinctions underscore the importance of substituent selection in tuning chemical behavior for target applications.

Q & A

Q. What are the common synthetic routes for Methyl 2-(allyloxy)propanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via O-allylation of hydroxyl-containing precursors. For example, methyl 3-(4-hydroxyphenyl)propanoate undergoes allylation using allyl bromide in the presence of a base (e.g., K2_2CO3_3) to introduce the allyloxy group . Improved methods involve optimizing solvent systems (e.g., acetone or DMF) and reaction times (6–24 hours) to achieve near-quantitative yields . Key considerations :

  • Base selection affects regioselectivity.
  • Temperature control (40–80°C) minimizes side reactions like polymerization of the allyl group.
  • Purification via column chromatography or distillation is critical due to residual reagents.

Q. How is this compound characterized, and what analytical techniques are prioritized?

Characterization relies on NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm the allyloxy group’s presence and ester functionality. For example, the allyl protons appear as distinct multiplets at δ 4.50–6.12 ppm, while the ester methyl group resonates as a singlet near δ 3.66 ppm . Mass spectrometry (MS) and FTIR (C=O stretch at ~1740 cm1^{-1}) complement structural validation.

Key Peaks (NMR) Chemical Shift (δ) Assignment
OCH3_33.66 ppm (s)Ester methyl
OCH2_2CHCH2_24.50–4.52 ppm (m)Allyloxy group
ArCH2_2CH2_22.60–2.89 ppm (t)Aromatic side chain

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during synthesis optimization?

Discrepancies in NMR or MS data often arise from isomeric byproducts or residual solvents . For instance, incomplete allylation may leave unreacted hydroxyl groups, altering peak splitting patterns . Mitigation strategies include:

  • 2D NMR (COSY, HSQC) to assign overlapping signals.
  • HPLC-MS to identify low-abundance impurities.
  • Repeating reactions under anhydrous conditions to suppress hydrolysis of the ester group.

Q. What are the challenges in utilizing this compound in polymer chemistry, and how can they be addressed?

The allyloxy group enables radical-mediated polymerization but faces challenges:

  • Premature termination due to steric hindrance from the methyl branch.
  • Cross-linking variability in copolymer systems. Solutions include:
  • Using azo-initiators (e.g., AIBN) at 60–80°C for controlled radical propagation .
  • Adjusting monomer ratios (e.g., with acrylates) to balance reactivity and chain flexibility.

Q. How does this compound perform in drug delivery systems, and what methodological pitfalls exist?

Its ester group and allyl functionality allow pH-sensitive drug release and click chemistry modifications . However, hydrolysis under physiological conditions (pH 7.4) can destabilize formulations. Researchers must:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation kinetics .
  • Use liposome encapsulation or PEGylation to enhance bioavailability .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in lab settings?

While specific toxicity data for this compound is limited, general precautions include:

  • Engineering controls : Use fume hoods for synthesis and purification steps .
  • PPE : Nitrile gloves and Tyvek® suits to prevent skin contact .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal per local regulations .

Data Contradiction Analysis

Q. Why might reported yields vary across literature for similar synthetic protocols?

Variations arise from:

  • Catalyst purity : Trace metals in reagents can alter reaction pathways.
  • Scale effects : Milligram-scale reactions often report higher yields than bulk syntheses due to better heat/mass transfer .
  • Ambient moisture : Hydrolysis of the ester group reduces yields in non-anhydrous conditions .

Tables for Comparative Analysis

Synthetic Method Conditions Yield Key Reference
O-Allylation (K2_2CO3_3, acetone)12 h, 60°C85–90%
Improved aryloxy synthesis6 h, DMF, 80°C95%
Radical polymerizationAIBN, 70°C60–75%

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